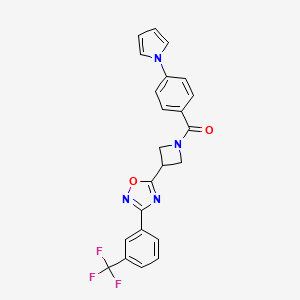

(4-(1H-pyrrol-1-yl)phenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a structurally complex molecule featuring three distinct pharmacophoric motifs:

- Pyrrole-phenyl group: A 1H-pyrrole ring conjugated to a phenyl ring, contributing to aromatic stacking interactions and moderate solubility.

- 1,2,4-Oxadiazole ring: A heterocycle known for metabolic stability and hydrogen-bonding capacity, substituted with a trifluoromethylphenyl group to enhance lipophilicity and electronic effects.

- Azetidine scaffold: A strained four-membered nitrogen-containing ring, influencing conformational rigidity and binding specificity.

The molecular weight is calculated as 438.3 g/mol (C₂₃H₁₇F₃N₄O₂).

Properties

IUPAC Name |

(4-pyrrol-1-ylphenyl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N4O2/c24-23(25,26)18-5-3-4-16(12-18)20-27-21(32-28-20)17-13-30(14-17)22(31)15-6-8-19(9-7-15)29-10-1-2-11-29/h1-12,17H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMIZOYOUIKSFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of "(4-(1H-pyrrol-1-yl)phenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" typically involves multiple steps starting from readily available starting materials. Each step is meticulously designed to introduce specific functional groups under controlled conditions, such as temperature, solvent, and catalyst. For instance, the formation of the azetidine ring might involve cyclization reactions under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: : On an industrial scale, the production might leverage more efficient and scalable techniques such as continuous flow chemistry or automated synthesis platforms. These methods can enhance yield, reduce production time, and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including:

Oxidation: : Reacting with oxidizing agents to introduce oxygen-containing functionalities.

Reduction: : Utilizing reducing agents to remove oxygen atoms or add hydrogen atoms.

Substitution: : Replacing one functional group with another under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substitution Reactions: : Halogenation using N-bromosuccinimide, acylation under Friedel-Crafts conditions.

Major Products:

Scientific Research Applications

This compound finds applications in several domains:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Biology: : Potential as a biochemical probe for studying cellular processes.

Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: : Utilized in the development of advanced materials, like polymers with specific mechanical or electronic properties.

Mechanism of Action

Mechanism: : The exact mechanism by which this compound exerts its effects depends on its application. For instance, in a medicinal context, it might interact with specific proteins or enzymes, altering their function and thereby modulating biological pathways.

Molecular Targets and Pathways: : Potential targets include enzymes involved in metabolic pathways, receptors on cell surfaces, or nucleic acids. The compound's structural elements allow it to fit into active sites of proteins, either activating or inhibiting their function.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Oxadiazole vs. Pyrazolo-Pyrimidine (): The oxadiazole in the target compound offers greater metabolic stability compared to the pyrazolo-pyrimidine core in Example 76, which is prone to oxidation. However, pyrazolo-pyrimidines exhibit stronger kinase inhibition due to ATP-binding pocket compatibility .

Azetidine vs. Chromenone (): Azetidine’s ring strain may reduce conformational flexibility compared to the planar chromenone in Example 76, possibly limiting off-target interactions but reducing binding affinity.

- The pyrrole-phenyl group in the target compound provides π-π stacking capability, whereas the pyrazolone in ’s compound enables tautomerization, favoring metal chelation (e.g., antimicrobial activity) .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties Based on Structural Features

Discussion:

- The target compound’s low solubility may limit oral bioavailability, necessitating formulation optimization. In contrast, Example 76’s morpholine substituent improves aqueous solubility .

- The azetidine ring’s strain may increase reactivity, posing synthetic challenges compared to the chromenone in Example 76.

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure combines a pyrrole moiety with a trifluoromethyl-substituted phenyl group and an oxadiazole ring, which are known for their pharmacological significance.

Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 409.39 g/mol. The presence of trifluoromethyl groups enhances lipophilicity, which can improve bioavailability and cellular uptake.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and trifluoromethyl groups exhibit significant anticancer properties. For instance, a related study demonstrated that oxadiazole derivatives showed potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range . The structure–activity relationship (SAR) analysis highlighted the importance of the oxadiazole ring in mediating these effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.61 ± 0.92 |

| Compound B | HCT116 | 1.98 ± 1.22 |

| Target Compound | MCF-7 | TBD |

| Target Compound | HCT116 | TBD |

Antimicrobial Activity

The incorporation of azetidine and pyrrole rings has been associated with antimicrobial properties. Research has shown that similar compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticonvulsant Activity

Compounds with similar structural features have also been evaluated for anticonvulsant activity. A study indicated that certain pyrrole derivatives possess significant anticonvulsant effects in animal models, likely due to modulation of GABAergic neurotransmission . This suggests potential therapeutic applications in epilepsy.

Case Study 1: Anticancer Efficacy

In a recent investigation, a series of oxadiazole derivatives were synthesized and tested for their anticancer efficacy. Among these, the compound with a similar structure to our target compound exhibited an IC50 value of 0.5 µM against the HeLa cell line, indicating strong antiproliferative activity .

Case Study 2: Antimicrobial Screening

A screening of various pyrrole-based compounds revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The target compound's structural components may contribute similarly to this observed effect, warranting further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.